molecular formula C25H20ClNO4S2 B5204004 (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5204004
M. Wt: 498.0 g/mol
InChI Key: CSSJNJMXAQETHO-JWGURIENSA-N
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Description

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA, leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often studied for their antimicrobial activities.

    Phenoxyethoxy derivatives: Investigated for their potential as herbicides and pesticides.

Uniqueness

The uniqueness of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4S2/c1-29-21-15-17(14-20(26)23(21)31-13-12-30-19-10-6-3-7-11-19)16-22-24(28)27(25(32)33-22)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSJNJMXAQETHO-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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